molecular formula C8H5Cl2N B146609 2,6-Dichlorophenylacetonitrile CAS No. 3215-64-3

2,6-Dichlorophenylacetonitrile

Cat. No.: B146609
CAS No.: 3215-64-3
M. Wt: 186.03 g/mol
InChI Key: AOEJUUCUKRUCEF-UHFFFAOYSA-N
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Description

2,6-Dichlorophenylacetonitrile (CAS 3215-64-3) is an organochlorine compound with the molecular formula C₈H₅Cl₂N and a molecular weight of 186.04 g/mol . Structurally, it consists of a benzene ring substituted with two chlorine atoms at the 2- and 6-positions and an acetonitrile group (-CH₂CN) at the para position.

Preparation Methods

Chlorination of 2,6-Dichlorotoluene as a Precursor Pathway

The chlorination of 2,6-dichlorotoluene represents the most widely adopted route for synthesizing 2,6-dichlorophenylacetonitrile. This method involves two sequential steps: halogenation to form 2,6-dichlorobenzyl chloride, followed by nucleophilic substitution with cyanide ions.

Halogenation of 2,6-Dichlorotoluene

Chlorination is typically conducted using chlorine gas (Cl₂) in the presence of radical initiators such as ultraviolet (UV) light or peroxides. The reaction proceeds via a free-radical mechanism, selectively substituting hydrogen atoms at the benzylic position. Industrial protocols often employ phosphorus pentachloride (PCl₅) as a catalyst, achieving near-quantitative conversion at 80–100°C .

ParameterSpecification
Temperature80–100°C
CatalystPCl₅ (1–2 mol%)
SolventDichloromethane or chlorobenzene
Conversion Rate>98%
Purity (GC)99.5%

Side products such as polychlorinated derivatives are minimized by controlling chlorine stoichiometry and reaction time .

Nucleophilic Substitution with Cyanide

The resultant 2,6-dichlorobenzyl chloride undergoes nucleophilic substitution with sodium cyanide (NaCN) or potassium cyanide (KCN) in anhydrous ethanol. The reaction is heated under reflux for 4–6 hours to prevent volatilization and ensure complete substitution .

Mechanistic Insight :
The cyanide ion (CN⁻) attacks the electrophilic benzylic carbon, displacing the chloride ion. Ethanolic conditions are critical to suppress hydrolysis to the alcohol, a competing reaction in aqueous media . Post-reaction, the mixture is cooled, filtered to remove NaCl/KCl byproducts, and distilled to isolate the nitrile.

ConditionDetail
SolventEthanol (anhydrous)
TemperatureReflux (~78°C)
Reaction Time4–6 hours
Yield85–92%

Alternative Synthetic Routes and Recent Innovations

Palladium-Catalyzed Cyanation

Emerging protocols utilize palladium catalysts to introduce cyanide groups directly into dichlorinated aromatics. For example, 2,6-dichlorobenzyl bromide reacts with trimethylsilyl cyanide (TMSCN) in the presence of Pd(PPh₃)₄, achieving 80–85% yields at 120°C . This method avoids hazardous cyanide salts but requires stringent moisture control.

Industrial-Scale Production and Optimization

Catalytic Systems and Solvent Selection

Industrial facilities prioritize catalysts that enhance reaction rates and reduce energy consumption. For instance, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerate cyanide substitution by improving ion mobility in non-polar solvents .

CatalystSolventRate Enhancement
TBAB (0.5 mol%)Toluene3.2×
18-Crown-6Chlorobenzene2.8×
NoneEthanol1.0× (baseline)

Waste Management and Environmental Considerations

Modern plants integrate solvent recovery units to minimize dichloromethane emissions, achieving >90% recycling efficiency . Neutralization of HCl byproducts with NaOH generates NaCl, which is repurposed for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

DCAN serves as an intermediate in the synthesis of various organic compounds. It is utilized for creating more complex structures in organic chemistry through reactions such as nucleophilic substitution and electrophilic aromatic substitution.

Biology

Research indicates that DCAN has potential biological activities, particularly in enzyme interactions. It acts as an electrophile, engaging with nucleophiles within biological systems. Notably:

  • Inhibition of γ-secretase: DCAN has been shown to selectively inhibit γ-secretase activity, which is crucial for the cleavage of Notch receptors involved in cell signaling. This inhibition can reach up to 68% for Aβ40 production, a peptide linked to Alzheimer's disease pathology .
  • Enzyme Inhibition Studies: DCAN has been evaluated as a selective inhibitor of c-Src kinase, an important target in cancer therapy. Modifications at specific positions on the compound have enhanced its inhibitory potency, with IC50 values ranging from 10-80 nM against c-Src kinase .

Medicine

The compound is under investigation for its potential as a precursor for pharmaceutical compounds. Its ability to inhibit specific kinases positions it as a candidate for developing targeted cancer therapies.

Table 1: Summary of Biological Activities

Activity TypeTargetInhibition (%)Reference
γ-Secretase InhibitionAβ40 Production68%
c-Src Kinase Inhibitionc-Src Kinase10-80 nM (IC50)
Enzyme InteractionVarious EnzymesVariable

Case Study 1: Notch-Sparing γ-Secretase Inhibitors

A study identified DCAN as a critical component influencing selective inhibition of γ-secretase while minimizing side effects associated with Notch inhibition. Modifications to the piperazine ring combined with the dichlorophenyl group were essential for achieving desired inhibitory effects .

Case Study 2: c-Src Kinase Selectivity

Another study explored structure-activity relationships (SAR) of DCAN derivatives aimed at enhancing selectivity for c-Src kinase over other kinases. Specific substituents introduced at strategic positions led to compounds displaying significant selectivity and potency, paving the way for potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzyl cyanide involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The compound’s effects are mediated through pathways involving enzyme inhibition and protein modification .

Comparison with Similar Compounds

Key Properties:

  • Physical Properties: Melting Point: 73–75°C Density: 1.4274 g/cm³ (estimated) Solubility: Soluble in methanol .
  • Hazards : Classified under GHS for acute toxicity (oral, inhalation, dermal: Category 4), skin/eye irritation (Category 2/2A), and specific target organ toxicity (Category 3) .
  • Applications: Primarily used in research as a precursor for synthesizing pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Structurally Similar Compounds

The following table and analysis compare 2,6-dichlorophenylacetonitrile with its positional isomers and functionally related compounds.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Applications Safety Profile (GHS)
This compound 3215-64-3 2,6-dichloro C₈H₅Cl₂N 186.04 Pharmaceutical intermediates, research Acute toxicity (Cat. 4), skin/eye irritation
2,4-Dichlorophenylacetonitrile 140-53-4 2,4-dichloro C₈H₅Cl₂N 186.04 Agrochemical synthesis Limited data; inferred acute toxicity
3,4-Dichlorophenylacetonitrile 3218-49-3 3,4-dichloro C₈H₅Cl₂N 186.04 Specialty chemical production Limited data; similar to 2,6-isomer
2,6-Dichlorophenylacetic Acid 6575-24-2 2,6-dichloro + -COOH C₈H₆Cl₂O₂ 219.04 Pharmaceutical intermediate (e.g., Guanfacine) Corrosive, irritant
2-(2,6-Dichlorophenoxy)propionitrile 78302-27-9 2,6-dichloro + ether C₉H₇Cl₂NO 230.07 Synthesis of antihypertensive drugs (e.g., Lofexidine) Likely acute toxicity

Structural Isomerism and Physicochemical Differences

  • 2,4-Dichlorophenylacetonitrile: The meta chlorine may enhance electron-withdrawing effects, increasing electrophilicity at the nitrile group for coupling reactions . 3,4-Dichlorophenylacetonitrile: Adjacent chlorines in the meta/para positions may influence solubility and crystal packing, as seen in its higher commercial availability compared to 2,6-isomer .
  • Functional Group Variations: 2,6-Dichlorophenylacetic Acid: Replacing the nitrile (-CN) with a carboxylic acid (-COOH) increases polarity and solubility in aqueous systems, making it suitable for salt formation in drug synthesis . 2-(2,6-Dichlorophenoxy)propionitrile: The ether linkage (-O-) and propionitrile group expand its utility in synthesizing branched pharmaceuticals like Lofexidine .

Toxicity and Handling

  • This compound exhibits higher acute toxicity (Category 4 across oral, dermal, and inhalation routes) compared to its carboxylic acid derivative (2,6-dichlorophenylacetic acid), which is primarily corrosive .
  • Positional isomers (e.g., 2,4- and 3,4-dichlorophenylacetonitrile) lack detailed safety data but are presumed to share similar hazards due to structural parallels .

Commercial Availability and Pricing

  • This compound is supplied by Sigma Aldrich , Alfa Aesar , and Spectrum Chemical , with pricing ranging from 181–687 CNY/25g depending on purity (97–99%) .
  • 3,4-Dichlorophenylacetonitrile is more widely available, with suppliers like Axyntis and Santa Cruz Biotechnology emphasizing its role in large-scale chemical production .

Key Research Findings

  • Reactivity : The nitrile group in this compound can undergo hydrolysis to form 2,6-dichlorophenylacetic acid , a key intermediate in antihypertensive agents .
  • Pharmaceutical Relevance : Derivatives of this compound are precursors to Diclofenac (anti-inflammatory) and Guanfacine (ADHD medication) .

Biological Activity

2,6-Dichlorophenylacetonitrile (DCAN) is a compound of significant interest in the field of medicinal chemistry and biological research due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Chemical Formula : C9H6Cl2N
  • Molecular Weight : 201.06 g/mol
  • CAS Number : 3215-64-3

DCAN exhibits its biological activity primarily through its interactions with various molecular targets. It can act as an electrophile, engaging with nucleophiles in biological systems. The compound's effects are mediated via pathways involving enzyme inhibition and protein modification. Notably, it has been studied for its inhibitory effects on specific kinases, which are crucial in various signaling pathways.

Inhibition of γ-Secretase

Recent studies have highlighted the role of DCAN in inhibiting γ-secretase activity, which is vital for the cleavage of Notch receptors involved in cell signaling. The presence of the 2,6-dichlorophenyl group enhances the selectivity for Notch inhibition while sparing other substrates like amyloid precursor protein (APP). Research indicates that compounds with this substitution can achieve up to 68% inhibition of Aβ40 production, a peptide implicated in Alzheimer's disease pathology .

Enzyme Inhibition Studies

DCAN has been evaluated for its potential as a selective inhibitor of c-Src kinase, an important target in cancer therapy. Modifications at specific positions on the compound significantly enhance its inhibitory potency. For instance, introducing basic aliphatic side chains at the 7-position has shown IC50 values in the range of 10-80 nM against c-Src kinase, indicating strong inhibitory activity.

Table 1: Summary of Biological Activities

Activity TypeTargetInhibition (%)Reference
γ-Secretase InhibitionAβ40 Production68%
c-Src Kinase Inhibitionc-Src Kinase10-80 nM (IC50)
Enzyme InteractionVarious EnzymesVariable

Case Study 1: Notch-Sparing γ-Secretase Inhibitors

In a study focusing on the design of Notch-sparing γ-secretase inhibitors, DCAN was identified as a critical component influencing selective inhibition. The study demonstrated that modifications to the piperazine ring combined with the dichlorophenyl group were essential for achieving desired inhibitory effects while minimizing side effects associated with Notch inhibition .

Case Study 2: c-Src Kinase Selectivity

Another study explored the structure-activity relationship (SAR) of DCAN derivatives aimed at enhancing selectivity for c-Src kinase over other kinases. The introduction of specific substituents at strategic positions led to compounds that displayed significant selectivity and potency, paving the way for potential therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2,6-Dichlorophenylacetonitrile, and how can alkylation yields be improved?

this compound (CAS 3215-64-3) exhibits lower monoalkylation yields (25%) compared to analogs like o-methylphenylacetonitrile (60%) due to steric hindrance from chlorine substituents . To improve yields:

  • Catalyst Selection : Use phase-transfer catalysts (e.g., Dowex 2-X4) to enhance reaction efficiency.
  • Temperature Control : Maintain temperatures at 70°C for 10 hours to optimize alkylation kinetics .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may reduce steric interference.

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

  • NMR Analysis : The aromatic protons adjacent to chlorine atoms resonate downfield (δ 7.2–7.8 ppm). The nitrile group (C≡N) shows a characteristic peak at ~110 ppm in 13C^{13}\text{C} NMR.
  • IR Spectroscopy : C≡N stretching appears near 2240 cm1^{-1}, while C-Cl vibrations occur at 600–800 cm1^{-1}.
    Reference PubChem or NIST Chemistry WebBook for spectral validation .

Q. What analytical standards and methods ensure purity in environmental or pharmaceutical research?

  • HPLC Validation : Use C18 reverse-phase columns with UV detection (λ = 254 nm) for quantification.
  • Certified Reference Materials : Cross-check against commercially available standards (e.g., ≥99% purity) to calibrate instruments .
  • GC-MS : Electron ionization (EI) at 70 eV can confirm molecular fragmentation patterns (e.g., m/z 186 for [M+^+]) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

The ortho-chlorine groups create steric hindrance, reducing accessibility to the nitrile group. Computational studies (DFT or molecular dynamics) can model:

  • Charge Distribution : Electron-withdrawing Cl atoms polarize the nitrile, increasing electrophilicity but limiting nucleophilic attack.
  • Transition-State Analysis : Compare energy barriers for alkylation vs. competing side reactions (e.g., hydrolysis) .

Q. What role does this compound play in synthesizing bioactive compounds?

This nitrile is a precursor for pharmaceuticals like Lofexidine (α2-adrenergic agonist) and intermediates for Diclofenac (NSAID) . Key steps include:

  • Cyanation : Introduce nitrile groups via Rosenmund-von Braun or nucleophilic substitution.
  • Functionalization : Couple with amines or alcohols to generate amides or esters for drug candidates .

Q. How can AI-driven retrosynthesis tools predict novel synthetic pathways for this compound derivatives?

Platforms like Pistachio or Reaxys leverage reaction databases to propose routes:

  • Template Relevance : Prioritize reactions involving dichlorobenzene derivatives.
  • Biocatalysis Models : Explore enzymatic nitrile hydrolysis for enantioselective synthesis .

Q. Contradictions and Data Gaps

  • Yield Discrepancies : The 25% alkylation yield reported in 1978 contrasts with modern catalytic methods (unaddressed in current evidence). Further studies on palladium-catalyzed cross-couplings are warranted.
  • Toxicity Data : Limited ecotoxicological or acute toxicity data exist. Refer to generalized SDS guidelines for chlorinated nitriles (e.g., PPE, fume hoods) .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)acetonitrile
Source PubChem
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InChI

InChI=1S/C8H5Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEJUUCUKRUCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00185922
Record name (2,6-Dichlorophenyl)acetonitrile
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Molecular Weight

186.03 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3215-64-3
Record name 2,6-Dichlorobenzeneacetonitrile
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Record name (2,6-Dichlorophenyl)acetonitrile
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Record name 2,6-Dichlorobenzyl cyanide
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Synthesis routes and methods

Procedure details

A mixture of 5.25 parts of (2,6-dichlorophenyl)methanone, 4.08 parts of intermediate 8 and 105 parts of acetic acid was stirred for 2 hours at room temperature. There were added 1.96 parts of potassium cyanide and stirring was continued for 20 hours. The reaction mixture was poured into water and the product was extracted with dichloromethane. The extract was washed with NaOH (10%) and water, dried, filtered and evaporated. The residue was purified by column chromatography (silica gel; CH2Cl2 /hexane 80:20). The eluent of the desired fraction was evaporated and the residue was crystallized from 2,2'-oxybispropane. The product was filtered off and dried, yielding 4.28 parts (49.3%) of (±)-α-[2-acetyl-5-ethylphenyl)amino]-2,6-dichlorobenzeneacetonitrile; mp. 111.3° C. (interm. 9).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Dichlorophenylacetonitrile
2,6-Dichlorophenylacetonitrile
2,6-Dichlorophenylacetonitrile
2,6-Dichlorophenylacetonitrile
2,6-Dichlorophenylacetonitrile
2,6-Dichlorophenylacetonitrile

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